molecular formula C24H21N3O6 B11547446 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11547446
M. Wt: 447.4 g/mol
InChI Key: LJNCLQDNDHTCIA-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound with the molecular formula C24H21N3O6 and an average mass of 447.440 Da . This compound is characterized by its unique structure, which includes a phenyl ring substituted with a nitrobenzoate group and a hydrazinylidene linkage.

Preparation Methods

The synthesis of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 3,4-dimethylphenoxyacetyl hydrazine. The final step involves the condensation of this intermediate with 4-nitrobenzaldehyde under acidic conditions to form the target compound .

Chemical Reactions Analysis

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, altering the oxidative state of the target molecule. The hydrazinylidene linkage can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H21N3O6/c1-16-3-10-22(13-17(16)2)32-15-23(28)26-25-14-18-4-11-21(12-5-18)33-24(29)19-6-8-20(9-7-19)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

LJNCLQDNDHTCIA-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.